

# An In-depth Technical Guide to (Z)-3-aminoprop-2-enal

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: *Z-3-Amino-propenal*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Z)-3-aminoprop-2-enal, a reactive chemical intermediate with applications in organic synthesis and as a precursor in the manufacturing of pharmaceuticals and agrochemicals.<sup>[1]</sup> This document details its chemical identity, physical and chemical properties, a proven experimental protocol for its synthesis, and its known biological relevance.

## Chemical Identity

- IUPAC Name: (Z)-3-aminoprop-2-enal<sup>[2]</sup>
- Molecular Formula: C<sub>3</sub>H<sub>5</sub>NO<sup>[2]</sup>
- CAS Number: 25186-34-9<sup>[2]</sup>

Synonyms: (Z)-3-aminoprop-2-enal is also known by several other names in scientific literature and chemical databases. These include:

- 3-Aminoacrolein<sup>[2]</sup>
- (Z)-3-aminoacrylaldehyde<sup>[2]</sup>
- **Z-3-Amino-propenal**<sup>[2]</sup>

- (z)-3-amino-2-propenal[2]
- (2Z)-3-Aminoprop-2-enal[2]

## Physicochemical Properties

A summary of the key computed physicochemical properties of (Z)-3-aminoprop-2-enal is presented in the table below. This data is essential for understanding its behavior in various chemical and biological systems.

Property	Value
Molecular Weight	71.08 g/mol
Exact Mass	71.037113783 Da
Topological Polar Surface Area	43.1 Å <sup>2</sup>
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	1
Complexity	48.9
XLogP3-AA	-0.2

Data sourced from PubChem.[3]

## Synthesis of (Z)-3-aminoprop-2-enal

(Z)-3-aminoprop-2-enal is known to be highly reactive and prone to self-condensation, making its fresh preparation advisable for use in subsequent reactions.[3] One of the most effective methods for its synthesis is through the partial hydrogenation of isoxazole.[3]

This protocol outlines a reliable method for the synthesis of 3-aminoacrolein, the common synonym for (Z)-3-aminoprop-2-enal.

Materials:

- Isoxazole (commercially available)
- Anhydrous Methanol (MeOH)
- Raney Nickel catalyst
- Hydrogen gas (H<sub>2</sub>)
- Chloroform
- Petroleum ether

Procedure:

- A solution of 5 g (0.073 mol) of isoxazole in 100 mL of anhydrous methanol is prepared.
- To this solution, 1.0 g of Raney Nickel is added.
- The mixture is then hydrogenated at a pressure of 40 psi.
- The reaction is monitored until one equivalent of hydrogen has been absorbed, at which point the uptake of hydrogen will cease.[3]
- The reaction mixture is then filtered to carefully remove the Raney Nickel catalyst.
- The solvent (methanol) is evaporated from the filtrate, which yields a yellow solid. The expected yield is approximately 4.2 g (82%).[3]
- The crude product has a melting point of 96-97 °C.
- For further purification, the solid can be recrystallized from a 1:1 mixture of chloroform and petroleum ether, which should yield crystals with a melting point of 104-105 °C.[3]

Storage and Handling: Due to its instability, it is recommended to use 3-aminoacrolein immediately after preparation.[3] If short-term storage is necessary, it should be kept under an inert atmosphere at 0 °C in the dark for no more than a few days.[3] Repurification can be achieved through sublimation if required. All handling should be performed in a fume hood.[3]

Caption: Synthesis workflow for (Z)-3-aminoprop-2-enal.

## Biological Relevance and Applications in Drug Development

While specific signaling pathways involving (Z)-3-aminoprop-2-enal are not extensively documented in readily available literature, its structural motifs are of interest to medicinal chemists. As an  $\alpha,\beta$ -unsaturated aldehyde with an amino group, it possesses reactive sites that can participate in various chemical transformations.[1] This reactivity makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutical and agrochemical agents.[1]

The presence of both a nucleophilic amino group and an electrophilic aldehyde, conjugated with a double bond, allows for its participation in reactions such as Michael additions and condensations. These reaction types are fundamental in the synthesis of a wide array of heterocyclic compounds, which form the core of many drug molecules.

The development of novel therapeutics often relies on the availability of versatile chemical intermediates. Amino acids and their derivatives are crucial in drug development, not only as components of peptides but also as starting materials for small molecule drugs.[4] The unique electronic and structural properties of (Z)-3-aminoprop-2-enal make it a candidate for the synthesis of non-natural amino acids or other bioactive scaffolds.

For a compound like (Z)-3-aminoprop-2-enal, a logical first step in assessing its potential for drug development would be a preliminary bioactivity screening. The following diagram illustrates a typical workflow.

Caption: Bioactivity screening workflow.

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Address: 3281 E Guasti Rd  
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